L-Alanine, N-(aminoiminomethyl)-

Vue d'ensemble

Description

L-Alanine, N-(aminoiminomethyl)- is a derivative of the amino acid L-alanine. It is an important compound in various biochemical processes and has significant applications in scientific research and industry. This compound is known for its role in protein synthesis and its involvement in metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Alanine, N-(aminoiminomethyl)- can be synthesized through various chemical reactions. One common method involves the reaction of L-alanine with cyanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of L-Alanine, N-(aminoiminomethyl)- often involves microbial fermentation. Corynebacterium glutamicum, a well-known bacterium for industrial amino acid production, is frequently used. Through metabolic engineering, the biosynthesis pathways of L-alanine and fatty acids are optimized to enhance the yield of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

L-Alanine, N-(aminoiminomethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of L-Alanine, N-(aminoiminomethyl)-, such as oxo derivatives, reduced derivatives, and substituted compounds.

Applications De Recherche Scientifique

Biochemical Applications

Enzymatic Reactions:

L-Alanine, N-(aminoiminomethyl)- is involved in enzymatic processes that relate to the metabolism of amino acids. It can serve as a substrate for various enzymes, including alanine racemase, which interconverts L-alanine and D-alanine. This enzyme plays a crucial role in bacterial cell wall synthesis, making L-alanine derivatives vital for understanding antibiotic resistance mechanisms and developing new antibacterial agents .

Fluorinated Amino Acids:

Research indicates that derivatives of alanine can be synthesized to create fluorinated amino acids, which are significant in medicinal chemistry. These compounds can be used as building blocks for the development of novel pharmaceuticals with enhanced biological activity . The enzymatic synthesis of these compounds has shown promising yields, indicating their potential for large-scale production.

Microbial Studies

Role in Mycobacterium tuberculosis:

Studies have demonstrated that L-Alanine, N-(aminoiminomethyl)- can influence the behavior of Mycobacterium tuberculosis. Specifically, it has been shown to interact with the bacterium's secretory proteins, inhibiting the expression of antimicrobial peptides (AMPs) in host cells. This interaction suggests that manipulating L-alanine levels could be a strategy to enhance host defense mechanisms against tuberculosis .

Peptidoglycan Synthesis:

In microbial systems, L-alanine is crucial for peptidoglycan synthesis, a key component of bacterial cell walls. Research has shown that variations in alanine isotopic composition can provide insights into microbial metabolic processes and their ecological roles . The study of these isotopes can help elucidate the pathways through which bacteria utilize amino acids for growth and survival.

Neurobiological Research

Potential Neurotoxic Effects:

While L-Alanine itself is not directly linked to neurotoxicity, its derivatives, such as β-N-methylamino-L-alanine (BMAA), have been implicated in neurodegenerative diseases. BMAA's role as a neurotoxin highlights the importance of studying alanine derivatives in understanding neurological disorders like ALS and Parkinson's disease. The mechanisms by which these compounds affect neuronal function are an active area of research .

Summary Table of Applications

Case Studies

-

Case Study 1: Enzymatic Synthesis of Fluorinated Alanines

Researchers successfully utilized alanine dehydrogenases from specific bacteria to produce fluorinated alanines with high enantiomeric excess. This study demonstrated the potential for using L-Alanine derivatives in synthesizing novel therapeutic agents . -

Case Study 2: Interaction with Mycobacterium tuberculosis

A study showed that supplementation with L-alanine could inhibit M. tuberculosis infection by enhancing the expression of AMPs. This finding suggests that manipulating alanine levels could be a viable strategy for improving host defenses against infections .

Mécanisme D'action

The mechanism of action of L-Alanine, N-(aminoiminomethyl)- involves its incorporation into proteins and its participation in metabolic pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are essential for cellular function. The molecular targets and pathways involved include amino acid transporters, enzymes involved in protein synthesis, and metabolic enzymes .

Comparaison Avec Des Composés Similaires

L-Alanine, N-(aminoiminomethyl)- can be compared with other similar compounds such as:

L-Alanine: A nonpolar, aliphatic α-amino acid used in protein biosynthesis.

β-Alanine: An amino acid that is a component of the dipeptide carnosine and is involved in muscle metabolism.

N-Methylamino-L-Alanine: A neurotoxic non-proteinogenic amino acid found in certain plants and cyanobacteria.

L-Alanine, N-(aminoiminomethyl)- is unique due to its specific structure and its role in various biochemical processes, making it a valuable compound for research and industrial applications.

Activité Biologique

L-Alanine, N-(aminoiminomethyl)- is a compound of interest in various biological and pharmacological studies. This article delves into its biological activity, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of L-Alanine

L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound N-(aminoiminomethyl)- indicates the presence of an imino group, which may influence its biological activity compared to standard L-alanine.

1. Amino Acid Metabolism

L-Alanine participates in several metabolic pathways, primarily through its conversion to pyruvate, which is pivotal in energy production and gluconeogenesis. It also acts as a substrate for transamination reactions, facilitating the synthesis of other amino acids.

2. Role in Protein Synthesis

L-Alanine is integral to protein synthesis as it is incorporated into proteins via the ribosomal machinery. Its presence in the active site of aminoacyl-tRNA synthetases (aaRS) is critical for accurate translation during protein synthesis.

1. Neuroprotective Effects

Recent studies have indicated that L-Alanine may exhibit neuroprotective properties. It has been observed that alterations in alanine metabolism can affect neuronal health and function, potentially offering therapeutic avenues for neurodegenerative diseases.

2. Influence on Cellular Signaling

L-Alanine has been shown to modulate cellular signaling pathways. For instance, it can enhance the immune response by stimulating T cell activity and promoting phagocytosis, which could be beneficial in clinical settings involving immune deficiencies .

Case Study: Neurodegeneration

A study explored the effects of non-proteinogenic amino acids like β-N-methylamino-L-alanine (BMAA), which shares structural similarities with L-Alanine. BMAA has been implicated in neurodegenerative diseases due to its misincorporation during protein synthesis, leading to toxic effects . While not directly related to L-Alanine, these findings underscore the importance of amino acid integrity in maintaining neuronal health.

Research Findings: Enzymatic Activity

Research has demonstrated that alanine racemase (EC 5.1.1.1), an enzyme responsible for interconverting D- and L-alanine, plays a significant role in bacterial growth and metabolism . This enzyme's activity is crucial for maintaining the balance of alanine enantiomers within microbial systems, which can impact overall metabolic processes.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Takano et al., 2010 | Showed depletion of D-alanine relative to L-alanine in bacterial peptidoglycans | Highlights importance of alanine racemase in bacterial metabolism |

| BMAA studies | Indicated neurotoxic effects linked to misincorporation during protein synthesis | Suggests need for careful monitoring of amino acid usage in therapeutic contexts |

| Immune response study | L-Alanine enhances T cell activity and phagocytosis | Potential applications in immunotherapy |

Propriétés

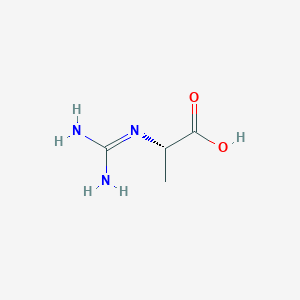

IUPAC Name |

(2S)-2-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNFLGLGNLXITH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883749 | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-74-3 | |

| Record name | N-(Aminoiminomethyl)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.